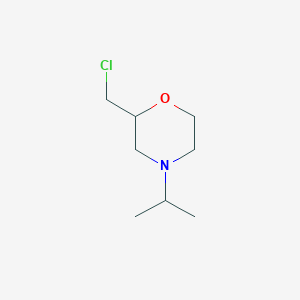
2-(Chloromethyl)-4-(propan-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve discussing any known chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Antifungal Activity
A study by Zhou et al. (2013) explored the synthesis of novel compounds using 2-(chloromethyl)-1H-benzoimidazole and morpholine. These compounds demonstrated significant antifungal activity, outperforming the control fungicide carbendazim in tests against various fungi (Zhou, Li, Zhang, & Jiang, 2013).
Biological Properties
Research by Papoyan et al. (2011) involved synthesizing new compounds with morpholin-4-yl and testing their biological properties. These compounds showed pronounced anticonvulsive and n-cholinolytic activities, but no antibacterial activity (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Inhibitory Activity Against Xanthine Oxidase
Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. These compounds showed promise in treating gout and inflammatory conditions due to their XO inhibition and anti-inflammatory effects (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).
Synthesis of Biologically Active Compounds
A 2010 study by Xiaoping Rao focused on the synthesis of a compound using morpholine, which is an essential intermediate for creating biologically active heterocyclic compounds (Rao, 2010).
Antibacterial Screening
Mali et al. (2019) synthesized a compound involving 2-(chloromethyl) oxirane and morpholine, evaluating its antibacterial inhibition and DNA cleavage potential. This study highlights the medicinal applications of such compounds (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Evaluation of Antimicrobial Activity
In 2016, Abida and Alsalman synthesized morpholinomethylamino compounds and evaluated their antimicrobial efficacy. These compounds showed relative activity as antifungal agents but were weaker as antibacterial agents (Abida & Alsalman, 2016).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further investigation into its mechanism of action.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKUKINJVKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511021 |
Source


|
| Record name | 2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
CAS RN |
48119-30-8 |
Source


|
| Record name | 2-(Chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(propan-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

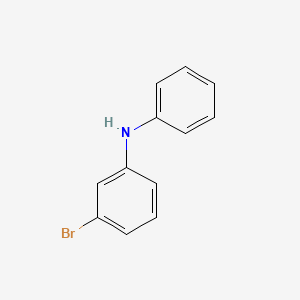
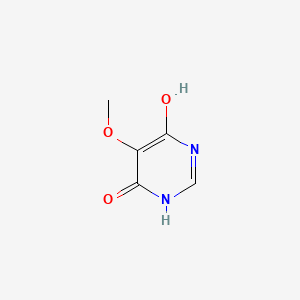
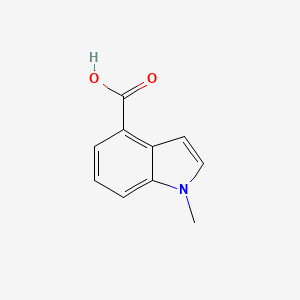
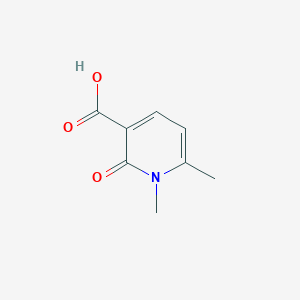
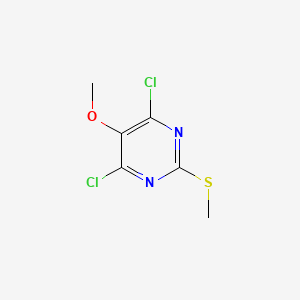
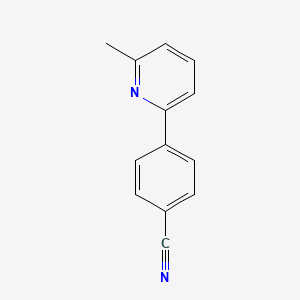
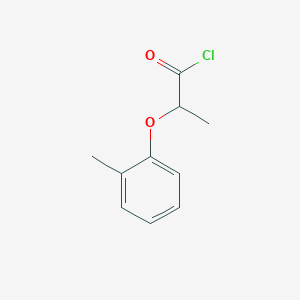
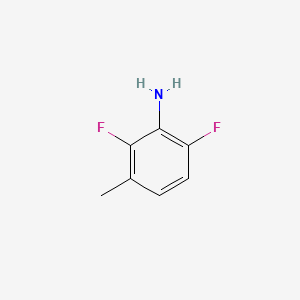
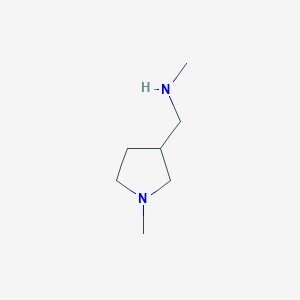
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)



